Cas no 115307-13-6 (5-(aminomethyl)pyrrolidin-2-one;hydrochloride)

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a versatile organic compound featuring a pyrrolidinone backbone with an aminomethyl functional group, rendered as its hydrochloride salt for enhanced stability and solubility. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The hydrochloride form ensures improved handling and storage characteristics. Its reactive amine group allows for further functionalization, enabling applications in peptidomimetics and heterocyclic chemistry. The compound’s well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular building blocks.
5-(aminomethyl)pyrrolidin-2-one;hydrochloride structure
115307-13-6 structure
商品名:5-(aminomethyl)pyrrolidin-2-one;hydrochloride
CAS番号:115307-13-6
MF:C5H10N2O.HCl
メガワット:150.60664
MDL:MFCD09701392
CID:1036479
PubChem ID:14143190

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)pyrrolidin-2-one hydrochloride
    • 5-(aminomethyl)pyrrolidin-2-one;hydrochloride
    • 5-Aminomethyl-pyrrolidin-2-one hydrochloride
    • P19760
    • DB-332693
    • MFCD26954831
    • SY215400
    • DTXSID30556484
    • MFCD26743433
    • 5-(Aminomethyl)pyrrolidin-2-onehydrochloride
    • 115307-13-6
    • SB30879
    • SB34874
    • CS-0075962
    • (R)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
    • MFCD09701392
    • F8888-7363
    • UJBDBOYWHDPFLK-UHFFFAOYSA-N
    • EN300-75030
    • SCHEMBL482332
    • 2-Pyrrolidinone, 5-(aminomethyl)-, hydrochloride (1:1)
    • AS-76121
    • SY317049
    • 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HCL
    • SB35590
    • 2-Pyrrolidinone, 5-(aminomethyl)-, monohydrochloride
    • Z1171481666
    • (S)-5-(Aminomethyl)-2-pyrrolidinone Hydrochloride
    • AKOS015847827
    • 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
    • (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
    • MDL: MFCD09701392
    • インチ: InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H
    • InChIKey: UJBDBOYWHDPFLK-UHFFFAOYSA-N
    • ほほえんだ: NCC1CCC(N1)=O.Cl

計算された属性

  • せいみつぶんしりょう: 150.0559907g/mol
  • どういたいしつりょう: 150.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų

5-(aminomethyl)pyrrolidin-2-one;hydrochloride セキュリティ情報

  • 危険レベル:IRRITANT

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB509869-250 mg
5-(Aminomethyl)pyrrolidin-2-one hydrochloride; .
115307-13-6
250MG
€165.30 2023-04-18
Enamine
EN300-75030-0.5g
5-(aminomethyl)pyrrolidin-2-one hydrochloride
115307-13-6 95%
0.5g
$199.0 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR480-50mg
5-(aminomethyl)pyrrolidin-2-one;hydrochloride
115307-13-6 96%
50mg
126.0CNY 2021-07-10
eNovation Chemicals LLC
Y1129595-1g
5-Aminomethyl-pyrrolidin-2-one hydrochloride
115307-13-6 95%
1g
$230 2024-07-28
Life Chemicals
F8888-7363-0.25g
5-(aminomethyl)pyrrolidin-2-one hydrochloride
115307-13-6 95%
0.25g
$105.0 2023-09-05
Life Chemicals
F8888-7363-1g
5-(aminomethyl)pyrrolidin-2-one hydrochloride
115307-13-6 95%
1g
$184.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1233-1-10G
5-(aminomethyl)pyrrolidin-2-one;hydrochloride
115307-13-6 97%
10g
¥ 6,105.00 2023-04-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0124S-25g
5-Aminomethyl-pyrrolidin-2-one hydrochloride
115307-13-6 96%
25g
20285.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0124S-100mg
5-Aminomethyl-pyrrolidin-2-one hydrochloride
115307-13-6 96%
100mg
831.08CNY 2021-05-08
eNovation Chemicals LLC
Y1211538-10g
5-(Aminomethyl)pyrrolidin-2-one hydrochloride
115307-13-6 95%
10g
$980 2024-07-23

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 関連文献

5-(aminomethyl)pyrrolidin-2-one;hydrochlorideに関する追加情報

Comprehensive Overview of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS No. 115307-13-6): Properties, Applications, and Industry Insights

5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS No. 115307-13-6) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. This pyrrolidinone derivative combines a five-membered lactam ring with an aminomethyl functional group, making it a versatile intermediate in drug discovery. The hydrochloride salt form enhances its solubility and stability, addressing formulation challenges in modern therapeutics.

Recent studies highlight the compound's role as a precursor for nootropic agents and neurological disorder treatments, aligning with growing interest in cognitive enhancement solutions. Its molecular structure allows for blood-brain barrier penetration, a hot topic in neuropharmacology research. Industry data shows a 42% increase in patent filings involving pyrrolidinone scaffolds since 2020, reflecting its importance in CNS-targeted drug development.

The synthesis of 5-(aminomethyl)pyrrolidin-2-one hydrochloride typically involves reductive amination of corresponding carbonyl precursors, with optimized routes achieving >85% yield. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the high purity (>98%) required for pharmaceutical applications. Researchers particularly value its chiral center for developing stereospecific bioactive molecules, a key focus area in precision medicine development.

In formulation science, the compound's hygroscopic nature necessitates controlled humidity packaging, while its aqueous solubility (≥50 mg/mL at pH 3-5) makes it suitable for injectable preparations. Stability studies indicate satisfactory shelf life under standard storage conditions, though lyophilized formulations show superior long-term performance – a crucial consideration for biopharmaceutical logistics professionals.

Emerging applications include its use as a ligand in catalytic systems for asymmetric synthesis, where the secondary amine moiety demonstrates notable chelating properties. This aligns with the pharmaceutical industry's push toward green chemistry principles, reducing heavy metal catalyst dependence. Computational modeling suggests potential in enzyme inhibition, particularly for protease targets relevant to viral infections.

Quality control protocols for CAS 115307-13-6 emphasize residual solvent analysis and heavy metal screening per ICH guidelines. The compound's thermal stability (decomposition >220°C) allows for various sterilization methods, addressing GMP manufacturing requirements. Recent analytical advancements enable detection of optical isomers at ≤0.1% levels, critical for chiral drug development programs.

Market analysts project 6.8% CAGR for pyrrolidinone-based intermediates through 2028, driven by demand for neurological therapeutics and anti-inflammatory agents. The compound's structure-activity relationship (SAR) profile shows promise for GPCR-targeted drugs, particularly in neurodegenerative disease research. Current investigations explore its potential as a bioisostere for proline derivatives in peptide mimetics.

From a regulatory perspective, 5-(aminomethyl)pyrrolidin-2-one hydrochloride requires proper REACH registration for European markets, with safety data confirming low acute toxicity (LD50 >2000 mg/kg oral, rat). Environmental fate studies demonstrate ready biodegradability, supporting its selection in sustainable pharmaceutical development initiatives. Proper handling involves standard laboratory PPE, with no unusual disposal requirements.

Innovative delivery systems incorporating this compound include nanoparticle carriers and transdermal patches, leveraging its molecular weight (150.6 g/mol) and logP value (-1.2) for optimized biodistribution. These developments respond to growing demand for non-invasive administration methods in chronic disease management. Comparative studies show advantages over similar cyclic amine building blocks in terms of metabolic stability.

The scientific community continues exploring structure-modification strategies to enhance the compound's pharmacokinetic profile. Recent publications demonstrate successful N-functionalization approaches that improve target binding affinity while maintaining favorable ADME properties. These advancements position CAS 115307-13-6 as a valuable tool in fragment-based drug design paradigms.

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